molecular formula C23H24N2O4S2 B6512187 4-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 932364-51-7

4-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6512187
CAS No.: 932364-51-7
M. Wt: 456.6 g/mol
InChI Key: HNBCWDQTSCIMJZ-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide-derived compound featuring a tetrahydroquinoline core substituted with two 4-methylbenzenesulfonyl groups. Its structure combines aromatic sulfonamide moieties with a partially saturated heterocyclic system, making it a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition) and materials science. The compound’s stereoelectronic properties are influenced by the methyl substituents on the benzene rings, which modulate solubility, steric bulk, and intermolecular interactions .

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-5-10-21(11-6-17)30(26,27)24-20-9-14-23-19(16-20)4-3-15-25(23)31(28,29)22-12-7-18(2)8-13-22/h5-14,16,24H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBCWDQTSCIMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to tetrahydroquinoline, followed by sulfonation reactions to introduce the sulfonamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide groups can be oxidized to form sulfonic acids.

  • Reduction: : The tetrahydroquinoline core can be further reduced to decahydroquinoline derivatives.

  • Substitution: : The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Sulfonic acids and their derivatives.

  • Reduction: : Decahydroquinoline derivatives.

  • Substitution: : Substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its sulfonamide groups may interact with biological targets, making it useful in drug discovery.

  • Medicine: : Potential use in the development of new pharmaceuticals, particularly as a lead compound for further modifications.

  • Industry: : It could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with enzymes or receptors through its sulfonamide groups, inhibiting or modulating their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Variations

The compound’s closest structural analogues include derivatives with modifications to the sulfonyl substituents or the tetrahydroquinoline core. Below is a comparative analysis based on available

Compound Substituent Modifications Key Properties
Target Compound Two 4-methylbenzenesulfonyl groups Moderate lipophilicity (logP ~3.2), enhanced thermal stability (decomp. >250°C)
N-[1-(4-methoxybenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide One 4-methoxybenzenesulfonyl group, one benzenesulfonyl Higher solubility in polar solvents (logP ~2.8), reduced steric hindrance
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide Two unsubstituted benzenesulfonyl groups Lower thermal stability (decomp. ~200°C), increased π-π stacking in crystal lattice

Electronic and Steric Effects

  • Methyl vs. Methoxy Groups : The target compound’s 4-methyl substituents introduce electron-donating effects, increasing electron density on the sulfonyl groups compared to the methoxy analogue. This may enhance binding affinity to hydrophobic pockets in biological targets but reduce aqueous solubility .

Crystallographic and Computational Insights

These studies highlight the role of sulfonyl groups in stabilizing molecular conformations through hydrogen bonding and van der Waals interactions .

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